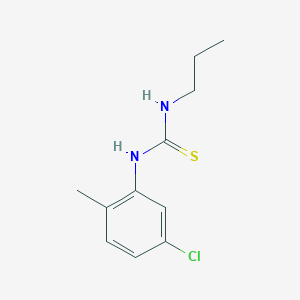![molecular formula C9H18O2 B12561593 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol CAS No. 172342-28-8](/img/structure/B12561593.png)
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring with a hydroxymethyl group and an ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group to the cyclohexane ring.
Chain Extension: Addition of the ethan-1-ol chain to the hydroxymethylated cyclohexane.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. These methods often use optimized reaction conditions such as controlled temperature, pressure, and the presence of specific catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, while the ethan-1-ol chain offers flexibility for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group on the cyclohexane ring.
2-(Hydroxymethyl)cyclohexanol: Similar structure but lacks the ethan-1-ol chain.
Cyclohexane-1,2-diol: Contains two hydroxyl groups on adjacent carbon atoms of the cyclohexane ring.
Uniqueness
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexane ring, hydroxymethyl group, and ethan-1-ol chain. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Properties
CAS No. |
172342-28-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol |
InChI |
InChI=1S/C9H18O2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-11H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
BDYWLCROBLWDER-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CCO)CO |
Canonical SMILES |
C1CCC(C(C1)CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)


![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)

